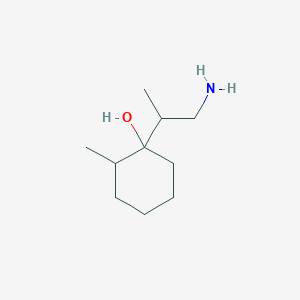

1-(1-Aminopropan-2-yl)-2-methylcyclohexan-1-ol

CAS No.:

Cat. No.: VC16237115

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 1-(1-aminopropan-2-yl)-2-methylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8,12)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |

| Standard InChI Key | ODMZGBSTLIGQAW-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCC1(C(C)CN)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a cyclohexanol core (C6H11O) modified by two substituents:

-

A methyl group at the 2-position, introducing steric hindrance and influencing ring conformation.

-

A 1-aminopropan-2-yl group (-CH2-C(NH2)-CH3) at the 1-position, providing both amine and hydroxyl functionalities.

The molecular formula is C10H21NO2, with a molecular weight of 187.28 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00). The presence of two stereocenters (at the 1- and 2-positions of the cyclohexane ring) suggests four possible stereoisomers, though their relative stability and prevalence remain uncharacterized .

Spectroscopic Signatures

While experimental NMR or IR data for this compound are unavailable, analogous amino alcohols exhibit key features:

-

Hydroxyl proton: A broad singlet near δ 1.5–2.0 ppm in NMR due to hydrogen bonding .

-

Amine protons: Resonances at δ 1.2–1.8 ppm, often split due to coupling with adjacent chiral centers .

-

Cyclohexane ring protons: Complex multiplet patterns between δ 1.0–2.5 ppm, influenced by chair conformations .

Synthetic Strategies

Epoxide Ammonolysis

A scalable route involves the ring-opening of epoxides with ammonia, a method validated for β-amino alcohol synthesis . For example:

-

Epoxidation: React 2-methylcyclohex-1-ene with m-CPBA to form 1,2-epoxy-2-methylcyclohexane.

-

Ammonolysis: Treat the epoxide with aqueous ammonia under mild conditions (25–50°C, 12–24 h) to yield the target compound.

This method achieves ≥80% yields for similar substrates, with regioselectivity dictated by steric and electronic factors .

Reductive Amination

An alternative pathway employs reductive amination of ketones:

-

Synthesize 2-methylcyclohexan-1-one via oxidation of 2-methylcyclohexanol.

-

React with 1-aminopropan-2-ol in the presence of NaBH3CN or H2/Pd-C to form the secondary amine.

This method is less stereoselective but offers flexibility in modifying the amine moiety .

Physicochemical Properties

The compound’s amphiphilic nature enables micelle formation in aqueous solutions, with a critical micelle concentration (CMC) likely near 1–5 mM based on homologs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume